REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][N:7]([CH3:21])[CH2:8][CH2:9][N:10]1[CH2:15][CH2:14][C:13]2[NH:16][CH:17]=[C:18]([CH3:19])[C:12]=2[C:11]1=[O:20].O.[OH-].[Na+].CN(C)[CH:27]=[O:28]>>[CH3:21][N:7]([CH3:6])[CH2:8][CH2:9][N:10]1[CH2:15][CH2:14][C:13]2[NH:16][C:17]([CH:27]=[O:28])=[C:18]([CH3:19])[C:12]=2[C:11]1=[O:20] |f:3.4|
|
Name
|
|
Quantity
|
221 mg
|
Type
|
reactant
|
Smiles
|
CN(CCN1C(C2=C(CC1)NC=C2C)=O)C
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
104 μL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled down to 0˜5° C. in an ice-water bath
|
Type
|
ADDITION
|
Details
|
was added dropwise to the above solution
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours at 0° C.
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (15 ml×6)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography with triethylamine:methanol:dichloromethane (1:20:500) as eluents
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCN1C(C2=C(CC1)NC(=C2C)C=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 mg | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |